N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide
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Overview
Description
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a quinoline moiety, a bromine atom, and an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The bromination of the quinoline ring is a crucial step, followed by the coupling of the brominated quinoline with a phenyl group. The final step involves the attachment of the adamantanecarboxamide moiety. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring.
Substitution: The bromine atom can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives.
Scientific Research Applications
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the adamantane structure enhances its stability and bioavailability. The bromine atom can participate in halogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-benzylidene-N’-(6-bromo-4-phenyl-quinolin-2-yl)-hydrazine: Shares the quinoline and bromine features but differs in the hydrazine moiety.
Quinolinyl-pyrazoles: Similar quinoline structure but with pyrazole rings.
Uniqueness
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide is unique due to its combination of a quinoline ring, bromine atom, and adamantane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C32H29BrN2O |
---|---|
Molecular Weight |
537.5g/mol |
IUPAC Name |
N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C32H29BrN2O/c33-25-8-11-29-28(15-25)27(23-4-2-1-3-5-23)16-30(35-29)24-6-9-26(10-7-24)34-31(36)32-17-20-12-21(18-32)14-22(13-20)19-32/h1-11,15-16,20-22H,12-14,17-19H2,(H,34,36) |
InChI Key |
KIORJODXBORGRM-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=C5)C7=CC=CC=C7 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=C5)C7=CC=CC=C7 |
Origin of Product |
United States |
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